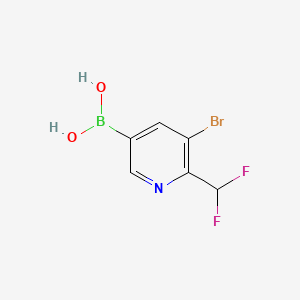
(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with bromine and difluoromethyl groups. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid typically involves the bromination of a pyridine derivative followed by the introduction of the boronic acid group. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 5-bromo-6-(difluoromethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine and difluoromethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling with an aryl halide would yield a biaryl compound, while oxidation of the boronic acid group could yield a boronic ester.
Aplicaciones Científicas De Investigación
(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of agrochemicals, dyes, and materials science research.
Mecanismo De Acción
The mechanism of action of (5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the bromine and difluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: Lacks the bromine and difluoromethyl groups, making it less reactive in certain coupling reactions.
5-Bromopyridine-3-boronic acid: Similar structure but lacks the difluoromethyl group, affecting its reactivity and applications.
2-(Trifluoromethyl)pyridine-5-boronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical properties and reactivity.
Uniqueness
The presence of both bromine and difluoromethyl groups in (5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid makes it unique compared to other boronic acids. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C6H5BBrF2NO2 |
|---|---|
Peso molecular |
251.82 g/mol |
Nombre IUPAC |
[5-bromo-6-(difluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H5BBrF2NO2/c8-4-1-3(7(12)13)2-11-5(4)6(9)10/h1-2,6,12-13H |
Clave InChI |
NZNFQJCYLMCNJS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)C(F)F)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)

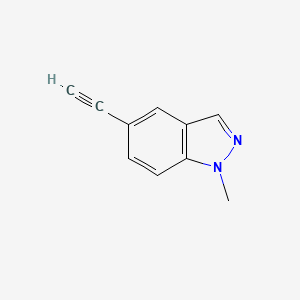

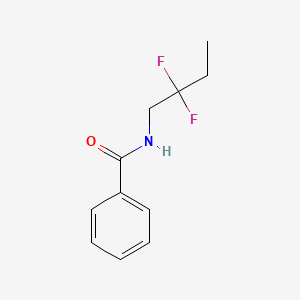

amine hydrochloride](/img/structure/B13462900.png)

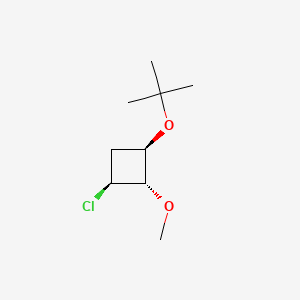
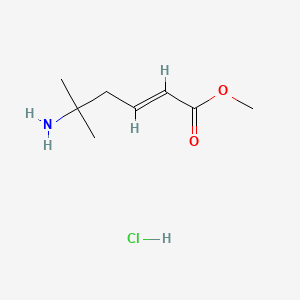

![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)

![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)
